molecular formula C25H26N4O4S B2486177 2-((6-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(4-ethylphenyl)acetamide CAS No. 946268-66-2

2-((6-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(4-ethylphenyl)acetamide

Cat. No.: B2486177
CAS No.: 946268-66-2
M. Wt: 478.57
InChI Key: OTFJEHCTFTYCEF-UHFFFAOYSA-N
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Description

2-((6-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(4-ethylphenyl)acetamide is a useful research compound. Its molecular formula is C25H26N4O4S and its molecular weight is 478.57. The purity is usually 95%.
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Properties

IUPAC Name

2-[[6-(1,3-benzodioxol-5-ylmethyl)-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl]-N-(4-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O4S/c1-2-16-3-6-18(7-4-16)26-23(30)14-34-25-27-20-9-10-29(13-19(20)24(31)28-25)12-17-5-8-21-22(11-17)33-15-32-21/h3-8,11H,2,9-10,12-15H2,1H3,(H,26,30)(H,27,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTFJEHCTFTYCEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(CN(CC3)CC4=CC5=C(C=C4)OCO5)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((6-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(4-ethylphenyl)acetamide is a complex organic molecule that has garnered interest in pharmaceutical research due to its potential biological activities. This article examines its biological activity, focusing on its antiviral, antimicrobial, and antitumor properties, along with relevant case studies and research findings.

Chemical Structure and Properties

The compound features a unique structure comprising a hexahydropyrido-pyrimidine core linked to a benzo[d][1,3]dioxole moiety and an acetamide functional group. Its molecular formula is C₂₃H₂₃N₃O₄S, with a molecular weight of approximately 478.6 g/mol. The presence of various functional groups contributes to its reactivity and biological activity.

Structural Characteristics

FeatureDescription
Core Structure Hexahydropyrido-pyrimidine
Functional Groups Thioacetamide, acetamide
Molecular Weight 478.6 g/mol

Antimicrobial Activity

Derivatives of similar structures have demonstrated notable antimicrobial properties. For example, benzothiazole pyrimidine derivatives have shown significant antibacterial and antifungal activities . Given the structural features of this compound, it is hypothesized that this compound may also possess similar antimicrobial effects.

Antitumor Activity

Compounds with related structures have been investigated for their ability to inhibit thymidylate synthase, an enzyme crucial for DNA synthesis in cancer cells . The unique combination of the thioacetamide linkage and the hexahydropyrido-pyrimidine framework may enhance the antitumor activity of this compound compared to others.

Synthesis and Testing

The synthesis of this compound typically involves multi-step synthetic pathways that require optimization for yield and purity . Preliminary studies have employed molecular docking simulations to predict interactions with biological targets relevant to cancer therapy and microbial resistance.

Interaction Studies

Interaction studies are critical for understanding how this compound binds to various enzymes involved in metabolic pathways. Techniques such as biochemical assays and molecular docking simulations provide insight into its mechanism of action .

Comparative Analysis with Similar Compounds

The following table summarizes compounds that share structural similarities with this compound:

Compound NameStructure FeaturesBiological Activity
2-(4,6-diaminopyrimidin-2-yl)sulfanyl-N-(3-nitrophenyl)acetamidePyrimidine core with amino substitutionsAntitumor activity
5-(benzo[d][1,3]dioxol-5-yl)-N-(phenyl)acetamideBenzo[d][1,3]dioxole moietyAntimicrobial activity
N-(benzo[d][1,3]dioxol-5-yl)-2-(3-oxo-tetrahydroquinoxalin)acetamideTetrahydroquinoxaline structureAntibacterial properties

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